molecular formula C17H13F3N4O B278877 1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278877
M. Wt: 346.31 g/mol
InChI Key: TZKISCWEGLQOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, commonly known as MTTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTTC is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.

Mechanism of Action

The mechanism of action of MTTC is not fully understood, but it has been suggested that the compound acts by inhibiting the activity of certain enzymes and receptors. MTTC has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine levels is believed to improve memory and cognitive function. MTTC has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making MTTC a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
MTTC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. MTTC has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. The compound has also been shown to modulate immune responses by inhibiting the production of cytokines, which are proteins involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

MTTC has several advantages for lab experiments, including its high potency and selectivity. The compound has been shown to exhibit high potency against cancer cells and has a low toxicity profile. MTTC is also highly selective, meaning that it targets specific enzymes and receptors without affecting other cellular processes. However, the limitations of MTTC include its poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of MTTC. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. The study of the compound's mechanism of action and its interaction with other cellular processes can also provide valuable insights into its potential applications. Overall, the study of MTTC has significant implications for the development of new drugs and therapies for various diseases.

Synthesis Methods

MTTC can be synthesized using various methods, including the reaction of 4-methylbenzylamine and 2-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and triazole. The reaction takes place at room temperature and yields MTTC as a white solid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

Scientific Research Applications

MTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. MTTC has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning.

properties

Product Name

1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4O/c1-11-6-8-12(9-7-11)24-10-21-15(23-24)16(25)22-14-5-3-2-4-13(14)17(18,19)20/h2-10H,1H3,(H,22,25)

InChI Key

TZKISCWEGLQOPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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